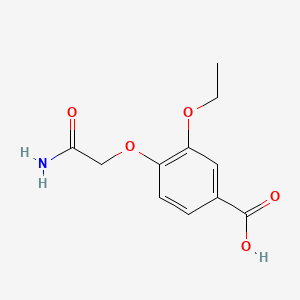![molecular formula C23H21F3N4O3 B2885820 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE CAS No. 1116074-28-2](/img/structure/B2885820.png)
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound with the molecular formula C23H21F3N4O3 and a molecular weight of 458.441 g/mol
Méthodes De Préparation
The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:
Formation of the pyrazine ring: This step involves the reaction of appropriate starting materials to form the pyrazine ring, which is a key structural component of the compound.
Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with the pyrazine ring.
Attachment of the benzamide moiety: The benzamide moiety is attached to the pyrazine ring through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a suitable reaction, such as a nucleophilic substitution or addition reaction
Analyse Des Réactions Chimiques
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to form corresponding hydrolysis products
Applications De Recherche Scientifique
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the morpholine, pyrazine, and trifluoromethyl groups contributes to its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE can be compared with other similar compounds, such as:
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide: This compound also has a similar structure but differs in the position of the trifluoromethyl group on the benzyl moiety
Propriétés
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)19-4-2-1-3-17(19)15-29-21(31)16-5-7-18(8-6-16)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBAYFWPONMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)



![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)
![2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2885751.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)


![N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2885760.png)
